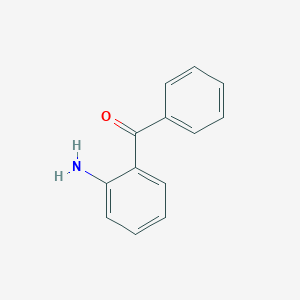

2-Aminobenzophenone

カタログ番号 B122507

分子量: 197.23 g/mol

InChIキー: MAOBFOXLCJIFLV-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US06960611B2

Procedure details

The mixture of 14.6 g (0.050 mol) of p-toluenesulfonylanthranilic acid prepared in Example 8 and 11.9 g (0.057 mol) of phosphorus pentachloride in 150 ml of dry benzene were heated at about 50° C. for 0.5 h. Cooled to 20-25° C. and 29.0 g (0.218 mol) of anhydrous aluminum chloride was added in portions. When addition was complete, the mixture was heated at 80-90° C. for 4 h and then cooled, poured onto a mixture of ice and 60 ml of 1N hydrochloride acid. The benzene was removed by vacuo distillation, the crude product was separated by filtration and washed with sodium carbonate and water. The filter cake is sucked reasonably dry, dissolved in 160 ml of conc. sulfuric acid and heated to 120° C. for 15 minutes. The reaction mixture was cooled and poured onto the mixture of ice and 1 g of norit, and the solution is filtered. The filtrate was neutralized with 12N ammonium hydroxide. The solid filtered off, washed with water and dried, recrystallized from 95% ethanol to give the title compound (6.63 g) as yellow crystal, yield 65.0%, m.p. 105-106° C.

Name

p-toluenesulfonylanthranilic acid

Quantity

14.6 g

Type

reactant

Reaction Step One

Name

Yield

65%

Identifiers

|

REACTION_CXSMILES

|

C1(C)C(S([C:10]2[CH:11]=[C:12]([NH2:19])[C:13](=[CH:17][CH:18]=2)[C:14]([OH:16])=O)(=O)=O)=CC=CC=1.P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[NH2:19][C:12]1[CH:11]=[CH:10][CH:18]=[CH:17][C:13]=1[C:14]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:17][CH:18]=1)=[O:16] |f:2.3.4.5|

|

Inputs

Step One

|

Name

|

p-toluenesulfonylanthranilic acid

|

|

Quantity

|

14.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)S(=O)(=O)C=1C=C(C(C(=O)O)=CC1)N)C

|

|

Name

|

|

|

Quantity

|

11.9 g

|

|

Type

|

reactant

|

|

Smiles

|

P(Cl)(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

29 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Al+3].[Cl-].[Cl-]

|

Step Three

|

Name

|

|

|

Quantity

|

60 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cooled to 20-25° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated at 80-90° C. for 4 h

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The benzene was removed by vacuo distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the crude product was separated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with sodium carbonate and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The filter cake is sucked reasonably dry

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 160 ml of conc. sulfuric acid

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to 120° C. for 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured onto the mixture of ice and 1 g of norit

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution is filtered

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The solid filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from 95% ethanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C(=O)C2=CC=CC=C2)C=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.63 g | |

| YIELD: PERCENTYIELD | 65% | |

| YIELD: CALCULATEDPERCENTYIELD | 134.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |